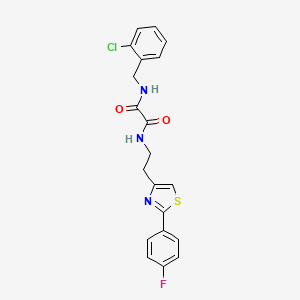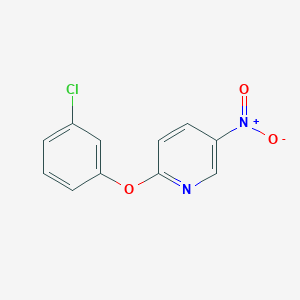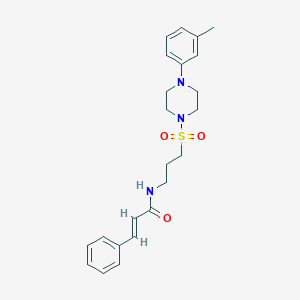
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NPC-15437 is a small molecule that belongs to the class of piperazine compounds. It was first synthesized in 2006 by a group of researchers led by Dr. Jia Zhou at the University of Texas at Dallas. Since then, NPC-15437 has been the subject of numerous studies due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Metabolic Benefits
This compound has been studied for its potential metabolic benefits . It has been found to be a non-selective α-adrenoceptor antagonist . Chronic administration of this compound has been observed to reduce the level of triglycerides and glucose in rat plasma .
Treatment of Metabolic Disturbances
The compound has been suggested as a potential therapeutic approach for the treatment of metabolic disturbances . These disturbances include hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis, which are associated with the sympathetic nervous system overactivity .
Adrenoceptor Antagonism
The compound has been found to be a potent, non-selective antagonist of α1B and α2A-adrenoceptors . This antagonism could potentially contribute to body weight reduction .
Influence on Body Weight and Blood Pressure
The compound has been studied for its influence on body weight, hyperglycemia, hypertriglyceridemia, and blood pressure in an animal model of obesity induced by a high-fat diet . However, it was found that the compound did not reduce body weight or influence blood pressure in normotensive animals .
Influence on Spontaneous Activity and Body Temperature
The compound’s effects on spontaneous activity and body temperature have also been investigated . The administration of the compound did not change the animals’ spontaneous activity and body temperature .
Potential Antifungal Activity
While not directly related to the compound, a structurally similar compound was found to display fungicidal activity against C. galibrata ATCC 15126 strain . This suggests that “N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” might also have potential antifungal properties, but further research is needed to confirm this.
Propiedades
IUPAC Name |
(E)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-20-7-5-10-22(19-20)25-14-16-26(17-15-25)30(28,29)18-6-13-24-23(27)12-11-21-8-3-2-4-9-21/h2-5,7-12,19H,6,13-18H2,1H3,(H,24,27)/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLJITMOHVNASH-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

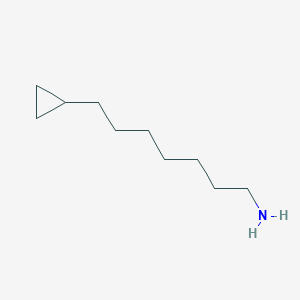
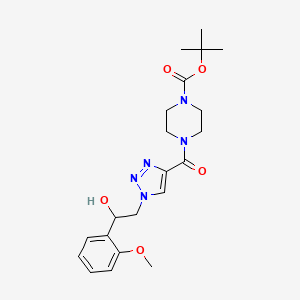
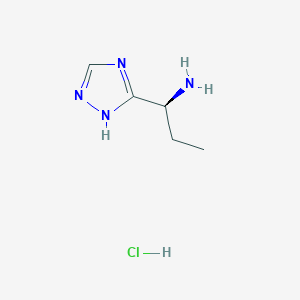

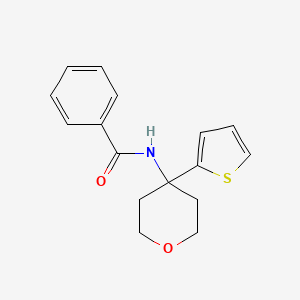
![[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine](/img/structure/B2398969.png)

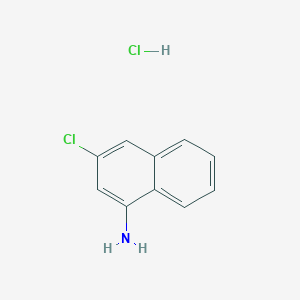
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2398975.png)
![4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2398979.png)
